molecular formula C5H13Cl2F3N2 B2652101 [2-(Methylamino)ethyl](2,2,2-trifluoroethyl)amine dihydrochloride CAS No. 2138112-99-7

[2-(Methylamino)ethyl](2,2,2-trifluoroethyl)amine dihydrochloride

Cat. No.: B2652101
CAS No.: 2138112-99-7
M. Wt: 229.07
InChI Key: NGDUIONFSKDCFP-UHFFFAOYSA-N
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Description

2-(Methylamino)ethylamine dihydrochloride is a chemical compound with the molecular formula C5H12ClF3N2 and a molecular weight of 192.61 g/mol . This compound is known for its unique chemical structure, which includes both a methylamino group and a trifluoroethyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethylamine dihydrochloride typically involves the reaction of 2-(methylamino)ethanol with 2,2,2-trifluoroethylamine under acidic conditions to form the dihydrochloride salt. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with hydrochloric acid being used to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of 2-(Methylamino)ethylamine dihydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylamino)ethylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)ethylamine dihydrochloride
  • 2-(Methylamino)ethylamine dihydrochloride
  • 2-(Methylamino)ethylamine dihydrochloride

Uniqueness

The presence of the trifluoroethyl group in 2-(Methylamino)ethylamine dihydrochloride imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These properties distinguish it from similar compounds and make it a valuable tool in various research applications .

Properties

IUPAC Name

N-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F3N2.2ClH/c1-9-2-3-10-4-5(6,7)8;;/h9-10H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDUIONFSKDCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNCC(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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